5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Description
This compound is a furan-3-carboxamide derivative featuring a 4-chlorophenyl group at the 5-position of the furan ring, a 4-methoxyphenyl amide substituent, and a methyl group at the 2-position. Its molecular formula is C₁₉H₁₅ClNO₃ (calculated molecular weight: 344.79 g/mol).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-17(11-18(24-12)13-3-5-14(20)6-4-13)19(22)21-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXRLHDSSGQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorobenzene and methoxybenzene can be used as starting materials, reacting with the furan ring under Friedel-Crafts acylation conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the furan derivative with an amine (such as 4-methoxyaniline) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of cancer treatment. Research indicates that derivatives of furan-based compounds exhibit significant anticancer properties. For instance, related compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In a study, several furan derivatives displayed good to excellent antitumor activity, with some compounds achieving IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The effectiveness of these compounds suggests a promising avenue for further exploration in cancer therapy.
Antimicrobial Properties
Another significant application of 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is its potential antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth effectively. For example, research has highlighted that certain furan derivatives can target bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition could lead to the development of new antibiotics capable of overcoming resistant strains .
Enzyme Inhibition Studies
The compound also exhibits potential as an enzyme inhibitor. In studies focusing on enzyme inhibition, furan derivatives were evaluated for their ability to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms. The presence of substituents on the furan ring was found to enhance the inhibitory activity against enzymes such as topoisomerase IV and DNA gyrase . These findings underscore the compound's versatility in targeting various biological pathways.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research on similar furan derivatives has indicated that variations in the substituents can significantly impact their potency as anticancer or antimicrobial agents. For instance, the introduction of different aryl groups or functional groups at specific positions on the furan ring can enhance solubility and bioavailability, which are critical factors for drug development .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions that promote greener chemistry practices . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antitumor Efficacy
A study evaluated a series of furan derivatives against HepG2 liver cancer cells. Among these, one compound exhibited an IC50 value of 6.1 μM, demonstrating potent anticancer activity compared to doxorubicin (IC50 = 24.7 μM). This highlights the potential for developing more effective treatments based on structural modifications .
Case Study 2: Antibacterial Activity
Research on a related compound showed significant inhibition against Staphylococcus aureus topoisomerase IV with an IC50 value of 0.012 μg/mL. This suggests that similar furan derivatives could be developed into novel antibacterial agents targeting resistant bacterial strains .
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring and aromatic substituents can engage in π-π interactions or hydrogen bonding with biological targets, influencing their function.
Comparison with Similar Compounds
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., COX-1).
- Methoxy groups improve solubility but may reduce metabolic stability .
Core Heterocycle Differences :
- Pyrazole (SC560) and thiadiazole () cores exhibit distinct electronic properties compared to furan, affecting target selectivity .
Safety Considerations: Amino groups () increase toxicity risk, while methyl/methoxy groups (target compound) may offer safer profiles .
Biological Activity
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18ClN
- Molecular Weight : 301.79 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to its interaction with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of furan compounds exhibit antimicrobial properties. The presence of both chlorophenyl and methoxyphenyl groups may enhance this activity through increased lipophilicity, facilitating membrane penetration.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The furan moiety is often associated with cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antibacterial properties of furan derivatives found that certain compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL. The specific activity of this compound remains to be quantified but is hypothesized to follow similar patterns due to structural similarities with active derivatives .
Anticancer Activity
In vitro studies have demonstrated that similar furan derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a derivative with a comparable structure showed an IC50 value of approximately 10 µM against MCF-7 cells, indicating significant cytotoxicity . Further studies are needed to establish the specific effects and mechanisms for this compound.
Anti-inflammatory Effects
Research on related compounds has indicated that furan derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. For example, a related compound exhibited an IC50 value of 15 µM against COX-2, suggesting potential therapeutic applications in inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multi-step protocols:
- Step 1: Suzuki coupling of 4-chlorophenylboronic acid with a halogenated furan precursor to introduce the chlorophenyl group .
- Step 2: Amide coupling between the furan-3-carboxylic acid intermediate and 4-methoxyaniline using EDCI/HOBt or DCC as coupling agents .
- Key variables: Reaction temperature (60–80°C), solvent (DMF or THF), and catalyst (Pd(PPh₃)₄ for Suzuki coupling). Yields range from 45–72% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Answer:
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
Answer:
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Chlorophenyl group: Essential for target binding; replacing Cl with electron-withdrawing groups (e.g., NO₂) reduces potency by 60% in kinase inhibition assays .
- Methoxy substituent: Positional isomerism (e.g., 3-methoxy vs. 4-methoxy) alters metabolic stability. 4-Methoxy shows 3x longer half-life in microsomal assays .
- Methyl group on furan: Removal decreases lipophilicity (ΔLogP = −0.5), reducing cell permeability .
Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Kinase inhibition: Binds to ATP pockets of tyrosine kinases (e.g., EGFR) via hydrogen bonding with backbone NH of Met793 and hydrophobic interactions with chlorophenyl .
- Cytotoxicity: Induces apoptosis in cancer cells via ROS generation (validated by flow cytometry with 2.5x increase in Annexin V+ cells at 10 µM) .
- Metabolic pathways: CYP3A4-mediated demethylation of the methoxy group is the primary metabolic route (confirmed by LC-MS metabolite profiling) .
Q. What advanced analytical methods resolve contradictions in reported bioactivity data?
Answer:
- Target deconvolution: Use CRISPR-Cas9 knockout libraries to identify off-target effects .
- High-content imaging: Quantifies subcellular localization (e.g., nuclear vs. cytoplasmic accumulation) to explain variability in IC₅₀ values .
- Metabolomic profiling: LC-HRMS identifies batch-specific impurities (e.g., oxidation byproducts) that may skew bioactivity results .
Q. How can computational modeling optimize its pharmacokinetic profile?
Answer:
- Molecular dynamics simulations: Predict binding free energies (ΔG) to prioritize analogs with improved affinity (e.g., ∆∆G < −2 kcal/mol) .
- ADMET prediction: Tools like SwissADME highlight risks (e.g., CYP inhibition) and guide structural tweaks (e.g., replacing methoxy with trifluoromethoxy to reduce metabolism) .
Methodological Considerations
Q. What protocols mitigate toxicity risks during in vitro and in vivo studies?
Answer:
- In vitro: Use concentrations ≤10 µM to avoid off-target cytotoxicity (validated by MTT assays) .
- In vivo: Dose-limiting toxicity (DLT) observed at 50 mg/kg in rodents; recommend starting at 5 mg/kg with hepatic enzyme monitoring .
Q. How is batch-to-batch variability addressed in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
